Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 2470280-02-3. It has a molecular weight of 221.64 . The IUPAC name for this compound is ethyl ®-5- (1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O3.ClH/c1-3-13-7(12)6-8-5(4(2)11)9-10-6;/h4,11H,3H2,1-2H3,(H,8,9,10);1H/t4-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Structural Analysis
- Chemical Structure and Hydrogen Bonding: Research conducted by Horton et al. explores the chemical structure of related compounds, highlighting their hydrogen bonding and molecular conformation. These findings are critical for understanding the molecular interactions and potential applications of similar triazole derivatives (Horton et al., 1997).
Chemical Synthesis and Applications
- Synthesis of Schiff and Mannich Bases: Bekircan and Bektaş detailed the synthesis of Schiff and Mannich bases from derivatives, demonstrating the versatility of triazole compounds in forming complex molecular structures with potential pharmaceutical applications (Bekircan & Bektaş, 2008).
- Novel Coupling Reagent Development: Jiang et al. introduced a novel coupling reagent, emphasizing its high efficiency in peptide synthesis. This innovation illustrates the broad utility of triazole derivatives in facilitating complex organic syntheses (Jiang et al., 1998).
Photophysical Properties and Applications
- Luminescent and Nonlinear Optical Properties: Nadeem et al. conducted a comprehensive study on the photophysical properties of a triazole derivative, revealing significant insights into its luminescent and nonlinear optical capabilities. Such properties suggest potential applications in material science and optoelectronics (Nadeem et al., 2017).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-3-13-7(12)6-8-5(4(2)11)9-10-6;/h4,11H,3H2,1-2H3,(H,8,9,10);1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSGOJNCBFYQK-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NNC(=N1)[C@@H](C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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